1-(azepan-1-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one
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Description
1-(azepan-1-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C20H20ClN3OS2 and its molecular weight is 417.97. The purity is usually 95%.
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Biological Activity
The compound 1-(azepan-1-yl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN2OS, with a molecular weight of approximately 348.87 g/mol. Its structural features include an azepane ring, a thieno[2,3-d]pyrimidine moiety, and a sulfenyl group, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have demonstrated that the compound exhibits significant antibacterial properties. In vitro assays showed moderate to strong activity against several bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
The compound's effectiveness was compared to standard antibiotics, revealing that it could serve as a potential alternative treatment for bacterial infections. A summary of the antibacterial activity is presented in Table 1.
Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
Salmonella typhi | 15 | 32 |
Bacillus subtilis | 20 | 16 |
Escherichia coli | 10 | 64 |
Staphylococcus aureus | 12 | 32 |
Table 1: Antibacterial activity of the compound against various bacterial strains.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific cancer cell lines tested include:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In these studies, the compound demonstrated an IC50 value in the micromolar range, suggesting moderate effectiveness as an anticancer agent.
Enzyme Inhibition
The enzyme inhibitory activity of the compound has been evaluated against key enzymes such as acetylcholinesterase (AChE) and urease. The results are summarized in Table 2.
Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
---|---|---|
Acetylcholinesterase | 5.6 | 0.5 (Eserine) |
Urease | 2.1 | 21.25 (Thiourea) |
Table 2: Enzyme inhibitory activity of the compound.
Docking studies have elucidated the interaction of the compound with target proteins, indicating that it binds effectively to active sites involved in enzyme catalysis and receptor binding. The presence of the thieno[2,3-d]pyrimidine structure enhances its affinity for biological targets due to π-stacking interactions and hydrogen bonding capabilities.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure.
- Antibacterial Efficacy : In a comparative study with standard antibiotics, the compound exhibited superior antibacterial effects against multi-drug resistant strains of Staphylococcus aureus.
- Neuroprotective Effects : Research indicated potential neuroprotective properties through AChE inhibition, suggesting applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS2/c21-15-7-5-14(6-8-15)16-11-26-19-18(16)20(23-13-22-19)27-12-17(25)24-9-3-1-2-4-10-24/h5-8,11,13H,1-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYMQRGQLQJSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.